molecular formula C18H22Cl2N2 B133148 Chlorcyclizine Hydrochloride CAS No. 14362-31-3

Chlorcyclizine Hydrochloride

Cat. No.: B133148
CAS No.: 14362-31-3
M. Wt: 337.3 g/mol
InChI Key: MSIJLVMSKDXAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorcyclizine Hydrochloride is a first-generation antihistamine of the phenylpiperazine class, acting as a potent antagonist of the histamine H1 receptor . It is primarily recognized for its utility in studying allergic response mechanisms, such as urticaria, rhinitis, and pruritus . Beyond its classical antihistaminic properties, this compound also exhibits anticholinergic, antiserotonergic, and local anesthetic activities, making it a versatile tool for pharmacological research . Researchers are investigating its potential for drug repurposing, with studies indicating possible activity against viruses like Hepatitis C and Zika . The compound is readily absorbed and widely distributed, metabolized mainly by N-demethylation to norchlorcyclizine, and has a plasma half-life of approximately 12 hours . This compound is offered for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2.ClH/c1-20-11-13-21(14-12-20)18(15-5-3-2-4-6-15)16-7-9-17(19)10-8-16;/h2-10,18H,11-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIJLVMSKDXAQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

129-71-5
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7045360
Record name Chlorcyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620-21-9, 14362-31-3
Record name Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-methyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorcyclizine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14362-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorcyclizine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001620219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorcyclizine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014362313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLORCYCLIZINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756678
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Histantin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chlorcyclizine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorcyclizine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chlorcyclizine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORCYCLIZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NPB7A7874U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Action and Receptor Interactions of Chlorcyclizine Hydrochloride

Histamine (B1213489) H1 Receptor Antagonism: Detailed Molecular and Cellular Mechanisms

The principal mechanism of action for chlorcyclizine (B1668710) hydrochloride is its role as an antagonist at the histamine H1 receptor. patsnap.compatsnap.com It does not prevent the release of histamine but rather blocks its effects at the receptor level. gpatindia.com

Competitive Binding Kinetics at H1 Receptors

Chlorcyclizine functions as a competitive antagonist for the histamine H1 receptor. ontosight.ai This means it vies with histamine for the same binding sites on the H1 receptor. ontosight.ai By occupying these sites, chlorcyclizine prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms. patsnap.com Studies exploring the binding kinetics of H1 receptor antagonists have highlighted that the affinity and residence time of a ligand at the receptor can be influenced by its chemical structure. For instance, tricyclic ring systems in some antihistamines have been shown to increase both affinity and the duration of binding, primarily by slowing the dissociation rate from the receptor. nih.gov While specific kinetic data for chlorcyclizine is not extensively detailed in the provided results, its classification as a piperazine (B1678402) derivative suggests a moderately potent and slow-onset action. gpatindia.com

Impact on Histamine-Mediated Cellular Responses

When histamine, released from mast cells and basophils during an allergic reaction, binds to H1 receptors, it triggers a variety of cellular responses. patsnap.compatsnap.com These include smooth muscle contraction, increased vascular permeability leading to swelling and redness, and increased mucus production. patsnap.com Chlorcyclizine, by blocking H1 receptors, effectively inhibits these histamine-mediated responses. patsnap.comnih.gov This antagonism helps to reduce the intensity of allergic symptoms such as itching, swelling, and vasodilation. patsnap.com Histamine's effects on smooth muscle, particularly the contraction of respiratory smooth muscle, are effectively inhibited by H1 antagonists like chlorcyclizine. nih.gov Furthermore, H1 antagonists can inhibit both the vasoconstrictor and, to some extent, the rapid vasodilator effects of histamine that are mediated by H1 receptors on endothelial cells. nih.gov

Neurotransmitter Modulation in the Central Nervous System (CNS)

As a first-generation antihistamine, chlorcyclizine can cross the blood-brain barrier and interact with H1 receptors within the central nervous system. patsnap.compatsnap.com Histamine in the brain acts as a neurotransmitter involved in regulating wakefulness, attention, and appetite. jiaci.org The histaminergic system interacts with other key neurotransmitter systems, including the cholinergic, noradrenergic, and serotonergic systems. jiaci.org By blocking central H1 receptors, chlorcyclizine can lead to sedative effects. patsnap.com This is due to the role of histamine in maintaining alertness; histaminergic neurons are highly active during waking states and less active during sleep. jiaci.org The sedative properties of first-generation antihistamines are a direct result of their antagonism of these central H1 receptors. patsnap.com

Anticholinergic Properties: Mechanism of Muscarinic Acetylcholine (B1216132) Receptor Blockade

Effects on Glandular Secretions and Smooth Muscle

The anticholinergic action of chlorcyclizine involves the competitive blockade of muscarinic acetylcholine receptors on various cells, including those in exocrine glands and smooth muscle. patsnap.comnih.gov This blockade leads to a reduction in secretions, such as mucus and saliva, which can be beneficial in alleviating symptoms like a runny nose. patsnap.com The parasympathetic nervous system, through acetylcholine, typically stimulates glandular secretions and smooth muscle contraction. nih.gov By antagonizing these muscarinic receptors, chlorcyclizine counters these effects. patsnap.com

Contribution to CNS Effects

The ability of chlorcyclizine to cross the blood-brain barrier and interact with central muscarinic acetylcholine receptors also contributes to its effects on the central nervous system. patsnap.com Blockade of these receptors can lead to CNS effects such as drowsiness and dizziness. patsnap.compatsnap.com The histaminergic system in the CNS modulates the release of acetylcholine, and therefore, the anticholinergic activity of chlorcyclizine can work in concert with its H1 receptor antagonism to produce sedative effects. patsnap.comjiaci.org

Other Receptor Interactions and Pharmacological Activities

Antiserotonergic Activity

Chlorcyclizine hydrochloride has been consistently identified as possessing antiserotonergic properties. drugbank.comnih.govwikipedia.org This activity indicates that the compound can act as an antagonist at serotonin (B10506) (5-hydroxytryptamine or 5-HT) receptors, thereby blocking the physiological effects of serotonin. While the precise affinity for various serotonin receptor subtypes has not been extensively detailed in publicly available literature, its antagonistic action is a recognized aspect of its pharmacology. drugbank.com This property is shared with some other first-generation antihistamines and contributes to the complexity of their pharmacological profiles. In one study investigating its potent inhibitory effect on the Hepatitis C Virus (HCV), its mechanism was noted to be distinct from that of a known 5-HT₂A receptor antagonist, suggesting a complex interaction that warrants further investigation. nih.gov

FindingContext/Study FocusReference
Possesses antiserotonergic propertiesGeneral pharmacological profiles drugbank.comnih.govwikipedia.org
Recognized as a serotonin antagonistDrug classification and properties drugbank.com
Anti-HCV action differs from specific 5-HT₂A receptor antagonistsInvestigation into antiviral mechanisms nih.gov

Local Anesthetic Properties

This compound also demonstrates local anesthetic action. wikipedia.orggpatindia.com This property, common to many first-generation antihistamines, is attributed to the ability to block voltage-gated sodium channels in nerve membranes. This action inhibits the propagation of nerve impulses, leading to a loss of sensation in the area of application. The clinical relevance of this property has been noted, and it contributes to the soothing effect observed when used topically for conditions like pruritus. drugbank.comnih.gov

FindingContext/ImplicationReference
Exhibits local anesthetic actionGeneral pharmacological property wikipedia.orggpatindia.com
Contributes to antipruritic effectMechanism for symptomatic relief of itching drugbank.comnih.gov

Potential for Enzyme Induction (e.g., Hepatic Microsomal Enzymes)

A significant pharmacological characteristic of this compound is its ability to induce hepatic microsomal enzymes. nih.govgpatindia.com This induction is of the phenobarbital-type, which means it can increase the activity of a specific set of drug-metabolizing enzymes in the liver. jst.go.jp The induction of these enzymes, which include members of the cytochrome P450 (CYP) family such as CYP2B and CYP3A, accelerates the metabolism of various drugs that are substrates for these enzymes. researchgate.netiiarjournals.org

This enzyme induction has been shown to have clinical implications. For instance, the hepatic microsomal enzyme-inducing properties of chlorcyclizine can shorten the duration of action of certain barbiturates. gpatindia.com Furthermore, in experimental studies, pretreatment with chlorcyclizine was found to antagonize the anticonvulsant effects of phenytoin, a phenomenon attributed to the induction of metabolizing enzymes. ijpp.com This property highlights the potential for drug-drug interactions when chlorcyclizine is co-administered with other medications. Research has also explored the role of this enzyme induction in modifying the toxicity of certain compounds, such as the insecticide parathion. asm.org

FindingDetailsReference
Induces hepatic microsomal enzymesA recognized pharmacological property of the compound. nih.govgpatindia.com
Characterized as a phenobarbital-like inducerSuggests induction of specific CYP450 families (e.g., CYP2B, CYP3A). jst.go.jp
Shortens the duration of action of barbituratesDemonstrates a clinical consequence of enzyme induction. gpatindia.com
Antagonizes the anticonvulsant action of phenytoinPreclinical evidence of drug interaction via metabolic induction. ijpp.com
Modifies the toxicity of parathionExperimental use demonstrating the impact of enzyme induction. asm.org

Pharmacokinetic and Pharmacodynamic Investigations of Chlorcyclizine Hydrochloride

Absorption and Distribution Studies

Following oral administration, Chlorcyclizine (B1668710) hydrochloride is readily absorbed from the gastrointestinal tract. mims.comdrugbank.comnih.govpatsnap.com Studies have shown that after a single oral dose, the time to reach peak plasma concentration (Tmax) for the unchanged drug is approximately 5 hours. mims.comdrugbank.commims.commims.com

In a study involving four human subjects who received a single oral dose of 2 mg/kg, the average peak plasma concentration of unchanged chlorcyclizine was found to be about 0.05 mg/L, achieved in 5 hours. drugbank.cominvivochem.com The primary metabolite, norchlorcyclizine, reached an average peak plasma concentration of 0.03 mg/L within the same timeframe. drugbank.cominvivochem.com These findings illustrate the dynamics of its absorption and initial conversion to its active metabolite.

AnalyteDosePopulationPeak Plasma Concentration (Cmax)Time to Peak (Tmax)
Chlorcyclizine2 mg/kg (single, oral)Human (4 subjects)~0.05 mg/L5 hours
Norchlorcyclizine2 mg/kg (single, oral)Human (4 subjects)~0.03 mg/L5 hours

Once absorbed, chlorcyclizine is widely distributed throughout the body. mims.comdrugbank.comnih.govpatsnap.commims.commims.com Its lipophilic nature allows it to penetrate various tissues. patsnap.com High concentrations of its N-desmethyl metabolite, norchlorcyclizine, have been found in the liver, lungs, kidney, and spleen. drugbank.com Studies in rats have also shown that benzhydrolpiperazines and their N-dealkylation products are distributed in all tissues and can be transferred to the fetus. nih.govinvivochem.com

A significant characteristic of chlorcyclizine is its ability to cross the blood-brain barrier, leading to central nervous system (CNS) penetration. patsnap.comacs.orgnih.gov This CNS distribution is associated with the sedative effects commonly seen with first-generation antihistamines. patsnap.com Mouse model studies measuring brain levels of (S)-CCZ and its metabolite (S)-nor-CCZ found them to be comparable to liver levels, confirming CNS penetration. nih.gov

Research into the antiviral properties of chlorcyclizine against Hepatitis C virus (HCV) has highlighted its preferential distribution to the liver. acs.orgnih.govnih.govresearchgate.net In mouse pharmacokinetic models, (S)-CCZ demonstrated significantly higher exposure in the liver compared to plasma. nih.gov The ratio of the average concentration in the liver to that in plasma was found to be 29.6 to 1. nih.gov Its metabolite, (S)-nor-CCZ, showed an even higher liver distribution, with a liver-to-plasma concentration ratio of 60.7 to 1. nih.gov

CompoundKey Distribution SitesLiver:Plasma Concentration Ratio (Mouse Model)CNS Penetration
ChlorcyclizineLiver, Lungs, Kidney, Spleen, Brain29.6 : 1Yes
NorchlorcyclizineLiver, Lungs, Kidney, Spleen, Brain60.7 : 1Yes

Chlorcyclizine is extensively bound to plasma proteins. nih.gov The plasma protein binding is estimated to be between 85% and 90%. mims.comnih.govmims.commims.com This high degree of binding can influence the drug's distribution and elimination. In vitro studies assessing the drug's antiviral activity showed an 8.7-fold increase in the effective concentration (EC50) in the presence of 40% human serum, which suggests significant potential for plasma protein binding. nih.gov

Metabolism and Biotransformation Pathways

Chlorcyclizine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system. patsnap.com The main biotransformation pathways are N-demethylation and N-oxidation. mims.comdrugbank.comnih.govmims.commims.cominvivochem.com

The primary metabolic pathway for chlorcyclizine is N-demethylation, which results in the formation of its principal active metabolite, norchlorcyclizine. mims.comdrugbank.commims.commims.cominvivochem.com This process is considered the main oxidative N-dealkylation pathway for benzhydrolpiperazines. invivochem.com Norchlorcyclizine is not only active but also persistent; after chronic oral administration, measurable amounts of norchlorcyclizine have been detected in the urine for up to three weeks after treatment cessation. drugbank.comnih.govinvivochem.com Following chronic dosing, plasma concentrations of norchlorcyclizine have been reported to be between 0.05 to 0.11 mg/L on the first day after stopping treatment and 0.02 to 0.04 mg/L on the tenth day. drugbank.cominvivochem.com

A secondary metabolic pathway is the N-oxidation of the tertiary amine in the piperazine (B1678402) ring to form chlorcyclizine N-oxide. mims.comdrugbank.commims.cominvivochem.comontosight.ai This metabolite has been identified in the urine of both rats and humans treated with chlorcyclizine. invivochem.com Following a single oral dose, approximately 0.5% is excreted in the urine as the N-oxide. drugbank.comnih.govinvivochem.com Interestingly, studies have indicated that chlorcyclizine N-oxide is not a direct intermediate in the metabolic pathway that leads to the formation of norchlorcyclizine. invivochem.comacs.org When chlorcyclizine N-oxide was incubated with a rat liver microsomal enzyme system, no formation of norchlorcyclizine was detected, even though the system was capable of extensively demethylating chlorcyclizine itself. acs.org

Enzymatic Pathways Involved in Metabolism

The metabolism of chlorcyclizine hydrochloride is a complex process primarily occurring in the liver. The key enzymatic pathways involved are N-demethylation and N-oxidation, which are primarily mediated by the cytochrome P450 (CYP450) family of enzymes. nih.govresearchgate.netdrugbank.com Another metabolic process involves the cleavage of the piperazine ring. nih.gov

The main metabolic transformation of chlorcyclizine is its conversion to an active metabolite, norchlorcyclizine, through N-demethylation. researchgate.netdrugbank.com Another identified metabolic route is N-oxidation, which results in the formation of chlorcyclizine N-oxide. researchgate.netdrugbank.com Interestingly, chlorcyclizine N-oxide is not an intermediate in the metabolic pathway that leads to the formation of norchlorcyclizine. drugbank.commedsafe.govt.nz However, both humans and rats excrete chlorcyclizine N-oxide in the urine following administration of chlorcyclizine. nih.govpdr.net If chlorcyclizine N-oxide is administered, it can be converted back to chlorcyclizine through reduction, which can then undergo demethylation to form norchlorcyclizine. medsafe.govt.nz

Research has also indicated that chlorcyclizine can influence its own metabolism. Chronic administration of chlorcyclizine has been shown to stimulate its own metabolic breakdown in dogs. nih.gov Furthermore, in rats, daily administration of chlorcyclizine led to significant increases in liver weight, microsomal protein concentration, and the activity of the NADPH-dependent hepatic microsomal ethanol-oxidizing system (MEOS). nih.gov

Studies in rats have also revealed sex-dependent differences in the metabolism of chlorcyclizine, with male rats demonstrating a faster rate of demethylation compared to female rats. drugbank.com

Table 1: Major Metabolic Pathways of this compound

Metabolic PathwayPrimary MetaboliteKey Enzymes Involved
N-demethylationNorchlorcyclizineCytochrome P450 (CYP450) family
N-oxidationChlorcyclizine N-oxideCytochrome P450 (CYP450) family
Piperazine Ring CleavageN-(p-chlorobenzhydryl)ethylenediamineNot specified

Elimination and Excretion Profiles

The elimination of this compound and its metabolites from the body occurs predominantly through the renal system. pdr.net

Renal Excretion of Metabolites

The primary route of excretion for chlorcyclizine and its byproducts is via the urine. researchgate.netdrugbank.com The main metabolites found in urine are norchlorcyclizine and chlorcyclizine N-oxide. researchgate.netdrugbank.com

The excretion process is notably slow, with measurable quantities of norchlorcyclizine being detectable in the urine for as long as three weeks after the cessation of chronic oral administration. nih.govdrugbank.com Following a single dose, approximately 0.5% is excreted in the urine as chlorcyclizine N-oxide. nih.govresearchgate.netdrugbank.com

Table 2: Urinary Excretion of Chlorcyclizine Metabolites

MetaboliteDetection in UrineQuantitative Data
NorchlorcyclizineDetectable for up to 3 weeks after chronic use. nih.govdrugbank.comnih.govSpecific percentage of total dose excreted as norchlorcyclizine is not well-defined in the provided results.
Chlorcyclizine N-oxidePresent in urine of both rats and humans. nih.govpdr.netApproximately 0.5% of a single dose is excreted as the N-oxide. nih.govresearchgate.netdrugbank.com

Biliary Excretion Considerations

While renal excretion is the primary elimination pathway, evidence suggests that biliary excretion also plays a role in the disposition of this compound. The active transport of substances into the bile is mediated by various transporters, including P-glycoprotein (P-gp) and Multidrug Resistance-Associated Proteins (MRPs). medsafe.govt.nznih.govunil.chnih.gov

Research has shown that chlorcyclizine is a substrate for these efflux transporters. nih.gov This indicates that chlorcyclizine can be actively transported out of cells, a key mechanism in the biliary excretion process where drugs are moved from hepatocytes into the bile. nih.govmedsafe.govt.nzunil.ch Specifically, studies have demonstrated that inhibitors of P-gp and MRP1 can significantly affect the transport of chlorcyclizine, suggesting its interaction with these transporters. nih.gov

The involvement of these transporters in the movement of chlorcyclizine suggests the potential for enterohepatic circulation, a process where a drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver. unil.chwikipedia.org This recycling can prolong the presence of the drug in the body. However, the extent to which chlorcyclizine undergoes enterohepatic circulation has not been definitively quantified.

Advanced Research in Therapeutic Applications and Drug Repurposing

Antiviral Activity: Hepatitis C Virus (HCV) as a Case Study

Through high-throughput screening of a library of approved drugs, chlorcyclizine (B1668710) hydrochloride (CCZ) was identified as a potent inhibitor of HCV infection. nih.govhiroshima-u.ac.jphepatitisnewstoday.com This discovery has paved the way for in-depth investigations into its antiviral properties and its potential as a more accessible treatment option for the millions affected by chronic HCV worldwide. nih.govhiroshima-u.ac.jp

Mechanism of HCV Inhibition: Viral Entry Blockade

The primary mechanism by which chlorcyclizine hydrochloride exerts its anti-HCV effect is by inhibiting the early stages of the viral life cycle, specifically viral entry into host cells. nih.govhiroshima-u.ac.jpnih.gov Research indicates that CCZ likely targets the fusion process between the viral envelope and the host cell membrane. nih.gov More specifically, studies have shown that CCZ directly targets the HCV E1 envelope glycoprotein (B1211001), interfering with the fusion peptide and thereby blocking the virus from successfully entering the hepatocyte. nih.gov This host-targeting mechanism presents a higher genetic barrier to the development of drug resistance. acs.org

In Vitro Efficacy against HCV Genotypes

In laboratory settings, this compound has demonstrated potent antiviral activity against multiple HCV genotypes. nih.govhiroshima-u.ac.jp Studies using human hepatoma cells and primary human hepatocytes have shown that CCZ effectively inhibits infection by various HCV strains, including genotypes 1b and 2a. nih.govhiroshima-u.ac.jppharmaceutical-journal.com The effectiveness of CCZ has been observed in both cell culture models and in more complex subgenomic replicon systems. acs.org

In Vivo Efficacy in Chimeric Mouse Models

The promising in vitro results have been corroborated by in vivo studies utilizing chimeric mouse models with humanized livers. In these models, which are engrafted with primary human hepatocytes, this compound has been shown to significantly inhibit HCV infection. nih.govhiroshima-u.ac.jpacs.org Specifically, treatment with CCZ resulted in a notable reduction of HCV genotypes 1b and 2a infection over several weeks of administration. nih.govhiroshima-u.ac.jpthe-hospitalist.org These animal model studies have been crucial in demonstrating the potential real-world efficacy of the compound.

Synergistic Effects with Established Antiviral Agents

A significant aspect of the research into this compound is its synergistic activity when combined with other anti-HCV drugs. nih.govhiroshima-u.ac.jp In vitro studies have consistently shown that CCZ enhances the antiviral effects of a range of established agents without significant cytotoxicity. nih.govhiroshima-u.ac.jphepatitisnewstoday.com This suggests its potential to be a valuable component of combination therapies for hepatitis C. nih.govhiroshima-u.ac.jp

Established Antiviral AgentObserved Effect in Combination with this compound
Ribavirin (B1680618)Synergistic antiviral effect nih.govhiroshima-u.ac.jphepatitisnewstoday.com
Interferon-αSynergistic antiviral effect nih.govhiroshima-u.ac.jphepatitisnewstoday.com
TelaprevirSynergistic antiviral effect nih.govhiroshima-u.ac.jphepatitisnewstoday.com
BoceprevirSynergistic antiviral effect nih.govhiroshima-u.ac.jphepatitisnewstoday.com
SofosbuvirSynergistic antiviral effect nih.govhiroshima-u.ac.jphepatitisnewstoday.com
DaclatasvirSynergistic antiviral effect nih.govhiroshima-u.ac.jphepatitisnewstoday.com
Cyclosporin ASynergistic antiviral effect nih.govhiroshima-u.ac.jphepatitisnewstoday.com

The strong synergistic effects observed with a variety of direct-acting antivirals (DAAs) and other host-targeting agents further support the distinct mechanism of action of CCZ, likely targeting a different step in the viral life cycle than these other drugs. nih.govresearchgate.net

Clinical Trial Research for HCV Treatment

The promising preclinical data led to the initiation of clinical trials to evaluate the efficacy of this compound in humans with chronic HCV infection. acs.orgnih.govnih.govresearchgate.net A proof-of-concept clinical trial investigated the antiviral effects and safety of CCZ, both as a monotherapy and in combination with ribavirin. nih.govnih.govresearchgate.net

The results of this initial human study showed that while CCZ monotherapy did not lead to a significant or sustained reduction in viral load, the combination of CCZ with ribavirin resulted in a notable decline in HCV RNA in a majority of the treated patients. nih.govnih.govresearchgate.net Mathematical modeling of the viral kinetics suggested a synergistic effect between CCZ and ribavirin, with the combination effectively blocking both viral production and new infection events. nih.govresearchgate.net These findings from the first-in-human study for HCV suggest that while this compound itself may have modest antiviral effects in humans, more potent derivatives of the compound could hold greater promise for future therapeutic development. nih.govresearchgate.net

Combination Therapy Outcomes with Ribavirin

In contrast to monotherapy, the combination of this compound with ribavirin yielded more promising results. In the same clinical study, 58% of patients (7 out of 12) treated with the CCZ and ribavirin combination experienced a greater than three-fold decline in their HCV RNA levels. nih.govnih.govresearchgate.net This suggests a potential synergistic relationship between the two drugs, with the combination therapy demonstrating a continued viral decline that is not characteristic of ribavirin monotherapy. nih.govnih.gov In vitro studies have also supported this synergistic antiviral effect against HCV. pharmaceutical-journal.comnih.govhiroshima-u.ac.jp

TherapyKey OutcomeSource
Chlorcyclizine MonotherapyNo significant or sustained reduction in HCV viremia. nih.govnih.gov
Chlorcyclizine + Ribavirin>3-fold decline in HCV RNA in 58% of subjects. nih.govnih.govresearchgate.net
Viral Kinetic Modeling and Effectiveness Predictions

Mathematical modeling of the viral kinetics in patients who responded to the combination therapy of this compound and ribavirin revealed varied response patterns. nih.gov These included monophasic (n=2), biphasic (n=2), and triphasic (n=3) viral kinetic responses. nih.govnih.govresearchgate.net This modeling provides insights into the mechanism of the drug combination's antiviral effect.

The models predicted a median effectiveness of the CCZ and ribavirin combination in two key areas:

Blocking Viral Production (ε): 59% effectiveness (Interquartile range, IQR: 50%). nih.govnih.govresearchgate.net

Blocking Infection (η): 78% effectiveness (IQR: 23%). nih.govnih.govresearchgate.net

These predictions from viral kinetic modeling help to quantify the potential efficacy of the combination therapy in controlling HCV replication and infection. nih.gov

ParameterMedian EffectivenessInterquartile Range (IQR)Source
Blocking Viral Production (ε)59%50% nih.govnih.govresearchgate.net
Blocking Infection (η)78%23% nih.govnih.govresearchgate.net

Research into Antiemetic and Anti-Vertigo Properties

This compound is recognized for its antiemetic properties, making it useful in the management of nausea and vomiting. drugbank.comwikipedia.org Its effectiveness in treating vertigo and motion sickness has also been a subject of clinical interest. patsnap.comontosight.ai

Mechanisms Underlying Efficacy in Motion Sickness and Vertigo

The efficacy of this compound in mitigating motion sickness and vertigo is attributed to its pharmacological actions as a first-generation antihistamine. patsnap.com Its primary mechanism involves the blockade of H1 histamine (B1213489) receptors. patsnap.com Additionally, chlorcyclizine possesses anticholinergic properties, meaning it blocks the action of acetylcholine (B1216132). drugbank.compatsnap.com This dual action on histamine and acetylcholine receptors in the central nervous system and the inner ear is crucial for its therapeutic effects. By inhibiting these receptors, particularly in the vestibular system which is responsible for balance, chlorcyclizine helps to reduce the conflicting neural signals that lead to the sensations of vertigo and motion sickness. ontosight.aipatsnap.com

Investigative Studies in Other Viral Infections (e.g., Zika Virus)

The antiviral potential of this compound extends beyond HCV. It has been investigated as a potential therapeutic agent for other flaviviruses, including the Zika virus. wikipedia.org Research has explored the repurposing of various existing drugs, including chlorcyclizine, to identify compounds that can inhibit Zika virus infection. frontiersin.orgnih.gov

Explorations in Antipruritic and Local Anesthetic Applications

In addition to its systemic effects, this compound also exhibits properties that make it suitable for topical applications. It possesses both antipruritic (anti-itch) and local anesthetic actions. drugbank.comwikipedia.orgnih.gov These properties are beneficial for providing symptomatic relief from localized pain and itching associated with various skin conditions. drugbank.com Studies have evaluated the efficacy of topical agents containing antihistamines and local anesthetics in reducing itchiness. nih.gov

Toxicological and Safety Research Considerations

Central Nervous System (CNS) Effects and Their Mechanisms

As a first-generation antihistamine, chlorcyclizine (B1668710) hydrochloride can cross the blood-brain barrier, leading to various effects on the central nervous system. patsnap.com Its ability to interact with histamine (B1213489) H1 receptors and muscarinic acetylcholine (B1216132) receptors in the brain is central to these effects. patsnap.com

Sedation and Drowsiness

Sedation and drowsiness are among the most frequently reported side effects of chlorcyclizine hydrochloride. patsnap.comgpatindia.compatsnap.com This sedative effect stems from its action as an antagonist at H1 histamine receptors within the central nervous system. patsnap.com Histamine in the brain acts as a neurotransmitter that promotes wakefulness. By blocking histamine's action, this compound induces a state of drowsiness. patsnap.com This property has led to its use for its sedative effects, but it also poses a risk by impairing mental alertness. patsnap.comontosight.ai

Dizziness, Tinnitus, Lassitude, and Incoordination

In addition to sedation, this compound can cause a range of other CNS-related adverse effects. These include dizziness, tinnitus (ringing in the ears), lassitude (a state of weariness or debility), and incoordination. gpatindia.comsmolecule.comaiimsrishikesh.edu.in These effects are also attributed to the drug's ability to depress the central nervous system. nih.gov

Excitability and Convulsive Effects at Higher Doses

While sedation is the more common CNS effect at therapeutic doses, higher doses of this compound can lead to paradoxical excitability. In some cases, particularly in overdose situations, this can manifest as nervousness, insomnia, and tremors. gpatindia.com In severe instances of overdose, more serious neurological symptoms such as agitation, confusion, hallucinations, and even seizures may occur. kaiserpermanente.org

Impact on Motor Skills and Mental Alertness

The sedative and other CNS effects of this compound can significantly impair motor skills and mental alertness. nih.gov This impairment makes activities that require concentration and coordination, such as driving or operating heavy machinery, hazardous while under the influence of the drug. patsnap.com The concurrent use of other CNS depressants, like alcohol or benzodiazepines, can potentiate these effects, leading to increased drowsiness and further impairment of psychomotor skills. patsnap.comdrugs.com

Anticholinergic Adverse Effects: Mechanisms and Clinical Manifestations

This compound also exhibits anticholinergic activity, meaning it blocks the action of acetylcholine at muscarinic receptors. patsnap.compatsnap.com This action contributes to its therapeutic effects in reducing secretions but is also responsible for a range of undesirable side effects. patsnap.com These effects can be additive when combined with other drugs that have anticholinergic properties. drugs.com

Dry Mouth, Blurred Vision, and Urinary Retention

The anticholinergic properties of this compound commonly manifest as dry mouth, blurred vision, and urinary retention. patsnap.comontosight.ai Dry mouth occurs due to a reduction in saliva production. patsnap.com Blurred vision can result from the drug's effect on the muscles that control the lens of the eye. webmd.com Urinary retention can be a concern, particularly for individuals with pre-existing conditions like an enlarged prostate. webmd.com These effects are generally mild but can be bothersome and may necessitate discontinuation of the drug in some individuals. patsnap.com

Interaction with Other Anticholinergic Drugs

This compound exhibits anticholinergic properties by blocking muscarinic acetylcholine receptors. patsnap.com When co-administered with other drugs possessing anticholinergic activity, there is a potential for an additive effect, leading to an increased anticholinergic burden. patsnap.com This can exacerbate side effects such as dry mouth, blurred vision, urinary retention, and constipation. patsnap.com

Clinical monitoring is advised when this compound is used concurrently with other medications having anticholinergic properties. These include certain antidepressants, antipsychotics, and medications used for Parkinson's disease. patsnap.com The combined use may necessitate careful observation of the patient for intensified anticholinergic effects. patsnap.com

Drug Interactions and Pharmacological Implications

The pharmacological profile of this compound leads to several clinically significant drug interactions. There are 269 drugs known to interact with chlorcyclizine, with the majority being of moderate clinical significance. drugs.com

Interactions with CNS Depressants (e.g., Alcohol, Barbiturates, Benzodiazepines)

A significant interaction of this compound is with central nervous system (CNS) depressants. patsnap.com Due to its ability to cross the blood-brain barrier and act on central histamine and acetylcholine receptors, this compound can cause sedation. patsnap.com When combined with other CNS depressants such as alcohol, barbiturates, and benzodiazepines, this sedative effect can be enhanced. patsnap.com This may lead to increased drowsiness, dizziness, and in severe cases, respiratory depression. patsnap.com Caution is advised when using this compound with other centrally-acting medications. pdr.net

Interacting CNS Depressant Potential Effect
AlcoholEnhanced sedative effects, increased drowsiness and dizziness. patsnap.com
BarbituratesEnhanced CNS depressant effect, pronounced sedation. patsnap.compdr.net
BenzodiazepinesEnhanced sedative effects, increased drowsiness and dizziness. patsnap.com

Interactions with Monoamine Oxidase Inhibitors (MAOIs)

Concurrent use of this compound with Monoamine Oxidase Inhibitors (MAOIs) is a significant concern. patsnap.comkaiserpermanente.org MAOIs, which include drugs like isocarboxazid, phenelzine, and tranylcypromine, can have dangerous interactions with chlorcyclizine. kaiserpermanente.org The combination may lead to heightened effects and an increased risk of side effects. patsnap.com Specifically, the anticholinergic effects can be increased. pdr.net It is generally advised to avoid using this compound if an MAO inhibitor has been used in the past 14 days. kaiserpermanente.org

QTc Prolongation Considerations in Polypharmacy

The potential for QTc interval prolongation is a critical consideration in polypharmacy involving this compound. drugbank.com The risk of this adverse effect, which can lead to serious cardiac arrhythmias like Torsades de Pointes, can be increased when chlorcyclizine is combined with a wide range of other medications. drugbank.comresearchgate.netdroracle.ai These include certain antiarrhythmics, antipsychotics, antibiotics, and other antihistamines. drugbank.comdroracle.ai The risk escalates with the concurrent use of multiple drugs known to prolong the QTc interval. researchgate.net While evidence regarding antipsychotic polypharmacy and its effect on the QTc interval is not entirely consistent, caution is advised, especially when combining drugs with a known liability for QTc prolongation. nih.govnih.gov

Organ-Specific Toxicity Studies

Pulmonary Phospholipidosis Research

Research has identified chlorcyclizine as a cationic amphiphilic drug capable of inducing pulmonary phospholipidosis. tandfonline.comtandfonline.com This condition is characterized by the accumulation of phospholipids (B1166683) within cells, leading to the formation of myelinoid bodies. nih.gov

A study in rats demonstrated that oral administration of chlorcyclizine resulted in a significant increase in total phospholipid levels in the lungs. nih.gov After one week of treatment, the total phospholipid content in the lungs increased by approximately 50%. nih.gov The study also found a time-dependent increase in the number of alveolar macrophages and their phospholipid content. nih.gov After two weeks, the phospholipid content in alveolar macrophages of treated rats was 5.6-fold higher than in control animals. nih.gov This suggests a marked susceptibility of alveolar macrophages to the disruption of phospholipid metabolism by chlorcyclizine. nih.gov

Hepatic Effects and Microsomal Enzyme Activity

This compound has been identified as having properties that induce hepatic microsomal enzymes. gpatindia.comnih.gov The hepatic microsomal enzyme system, located in the endoplasmic reticulum of liver cells, is crucial for metabolizing various substances. news-medical.net The induction of these enzymes by a compound can alter the metabolism and duration of action of other drugs. gpatindia.comnih.gov For instance, the enzyme-inducing properties of chlorcyclizine have been shown to shorten the duration of action of some barbiturates. nih.gov

Research into the anticarcinogenic potential of chlorcyclizine in a two-stage rat liver carcinogenesis model has provided further insight into its hepatic effects. iiarjournals.org In a study where hepatocarcinogenesis was initiated with N-diethylnitrosamine (NDA) and promoted by phenobarbital (B1680315) (PB), chlorcyclizine demonstrated antineoplastic activity. iiarjournals.org It was observed to restrict the increase of several markers associated with preneoplastic and neoplastic hepatic conditions, including glutathione (B108866) (GSH), glutathione-S-transferase (GST), and γ-glutamyl transpeptidase (γGTP). iiarjournals.org In rats treated with the carcinogen and promoter, there was a more than twofold increase in hepatic GSH activity. iiarjournals.org Supplementation with chlorcyclizine significantly reduced this increase. iiarjournals.org The treatment also led to a notable decrease in the number of hepatic nodules compared to the control group that did not receive chlorcyclizine. iiarjournals.org

Table 1. Effect of Chlorcyclizine (CCZ) on Hepatic Nodule Formation in Rats
Treatment GroupNodule Incidence (%)Total Number of NodulesNodule Multiplicity (Nodules/Rat)
NDA + PB10015015.0
NDA + PB + CCZ808010.0

This table summarizes the findings from a study on the effect of Chlorcyclizine (CCZ) on N-diethylnitrosamine (NDA)-induced and phenobarbital (PB)-promoted hepatic nodular hyperplasia in rats. iiarjournals.org

Teratogenicity and Developmental Toxicity Research

Chlorcyclizine and structurally related compounds have been shown to induce a high incidence of skeletal malformations, particularly cleft palate, in the fetuses of laboratory animals such as rats. nih.gov The primary metabolite of chlorcyclizine, norchlorcyclizine, is also implicated in these teratogenic effects. nih.gov

Effects on Palate Development in Animal Models

Administration of chlorcyclizine to pregnant rats during the critical period of palate development has been shown to cause cleft palate in their offspring. nih.govchemsrc.com In one study, timed-mated rats were given single daily oral doses of 30, 60, or 90 mg/kg of chlorcyclizine during gestation days 11 to 14. chemsrc.com The higher doses were selected to induce a moderate to high incidence of fetal cleft palate. chemsrc.com

Table 2. Effects of Chlorcyclizine on Rat Fetal Palate Development
Dose (mg/kg)Maternal Clinical SignsFetal Outcome
30No adverse clinical signsConsidered a likely no-effect dose for cleft palate
60Transient adverse signs (e.g., chromorhinorrhea, weight loss)Moderate incidence of cleft palate
90Transient adverse signs (e.g., chromorhinorrhea, weight loss)High incidence of cleft palate

This table outlines the results of a study administering varying doses of Chlorcyclizine to pregnant rats during the sensitive period for palate development. chemsrc.com

The biochemical mechanism underlying this teratogenic effect involves the degradation of glycosaminoglycans (GAGs) within the embryonic palatal shelves. nih.gov Research indicates that norchlorcyclizine, the active metabolite, enhances the degradation of crucial GAGs like hyaluronic acid and chondroitin (B13769445) sulfate (B86663), while having minimal effect on their synthesis or on DNA and protein synthesis. nih.gov This degradation of GAGs is suggested to be the primary defect that inhibits the elevation of the palatal shelves, leading to the formation of a cleft palate. nih.gov It is noteworthy that in one study, the administration of this compound to pregnant Beagle bitches did not result in detectable anomalies in the newborn puppies, suggesting potential species-specific differences in teratogenic susceptibility. scispace.com

Role of Calcium Chelating Agents in Teratogenicity

The teratogenic effects of chlorcyclizine can be significantly enhanced by the co-administration of calcium chelating agents. nih.gov Research has demonstrated that chlorcyclizine binds to chondroitin sulfate in cartilage and competes with calcium for these binding sites. nih.gov

When calcium chelating agents are administered alongside chlorcyclizine, they increase the retention of radioactively labeled chlorcyclizine within the embryos. nih.gov Concurrently, this co-administration leads to a decrease in the retention of calcium in the embryos. nih.gov This inverse relationship between the retention of the teratogen and calcium suggests that the drug's interference with calcium binding to embryonic glycosaminoglycans is a key part of the pathogenic process that leads to malformations. nih.gov

Comparative Pharmacology and Structure Activity Relationship Sar Studies

Comparison with Other First-Generation Antihistamines (e.g., Cetirizine (B192768), Cyclizine, Hydroxyzine)

The pharmacological profile of chlorcyclizine (B1668710) hydrochloride is best understood in the context of its chemical relatives, including cetirizine, cyclizine, and hydroxyzine (B1673990). These compounds share a common diphenylmethylpiperazine core but exhibit distinct properties in terms of their interaction with the histamine (B1213489) H1 receptor, their ability to penetrate the central nervous system, and their antiviral activities.

The primary mechanism of action for antihistamines is the blockade of the histamine H1 receptor. The affinity and selectivity for this receptor vary among different compounds. Chlorcyclizine exhibits a strong binding affinity for the H1 receptor, with a reported Ki value of 9 nM bertin-bioreagent.com.

In comparison, hydroxyzine also demonstrates high affinity for the H1 receptor. Cetirizine, the primary active metabolite of hydroxyzine, is a potent H1 receptor antagonist as well acs.org. Notably, cetirizine is highly selective for the H1 receptor, showing minimal interaction with other receptors acs.org. Cyclizine is also recognized as a potent and selective H1 receptor antagonist medchemexpress.com. While direct comparative studies with identical methodologies are limited, the available data suggest that all four compounds are effective H1 receptor antagonists.

CompoundH1 Receptor Affinity (Ki)Selectivity
Chlorcyclizine 9 nM bertin-bioreagent.comHigh
Cetirizine HighVery High acs.org
Cyclizine Potent antagonistSelective medchemexpress.com
Hydroxyzine High

A key differentiator among first-generation antihistamines is their ability to cross the blood-brain barrier and cause sedation. Chlorcyclizine, like other first-generation antihistamines, can penetrate the central nervous system, leading to potential sedative effects patsnap.compatsnap.com. This is a characteristic shared with hydroxyzine, which is known for its sedative properties and is sometimes used for this effect medicaljournals.sedrugs.com. Cyclizine also has known sedative effects nih.gov.

In contrast, cetirizine, a second-generation antihistamine, was developed to minimize CNS penetration. This results in a significantly lower incidence of sedation compared to its parent compound, hydroxyzine, and other first-generation antihistamines medicaljournals.se. Studies have shown that hydroxyzine produces more significant sedation and psychomotor impairment than cetirizine medicaljournals.senih.gov.

AntihistamineGenerationCNS PenetrationSedation Profile
Chlorcyclizine FirstYes patsnap.compatsnap.comSedative researchgate.net
Cetirizine SecondLowLow to non-sedating medicaljournals.se
Cyclizine FirstYesSedative nih.gov
Hydroxyzine FirstYesSedative medicaljournals.sedrugs.com

Recent research has unveiled a novel aspect of some first-generation antihistamines: antiviral activity, particularly against the Hepatitis C virus (HCV). In this domain, chlorcyclizine has emerged as a potent inhibitor of HCV entry into host cells nih.govhepatitisnewstoday.com. Studies have shown that both chlorcyclizine and hydroxyzine exhibit strong anti-HCV properties pharmacytimes.com.

Conversely, cetirizine, despite being a metabolite of the antivirally active hydroxyzine, does not show significant activity against HCV nih.gov. This divergence in antiviral efficacy highlights that the antihistaminic and antiviral mechanisms of these compounds are distinct. The antiviral activity of chlorcyclizine is not dependent on its H1 receptor antagonism nih.gov.

CompoundAnti-HCV Activity
Chlorcyclizine Potent inhibitor nih.govhepatitisnewstoday.compharmacytimes.com
Cetirizine Inactive nih.gov
Cyclizine Less active than Chlorcyclizine nih.gov
Hydroxyzine Potent inhibitor pharmacytimes.com

Structure-Activity Relationship (SAR) of Chlorcyclizine Derivatives

The therapeutic properties of chlorcyclizine can be modulated by making specific structural modifications to its chemical scaffold. The following sections explore the impact of these changes on its biological activity, with a primary focus on its antihistaminic properties where data is available.

The diarylmethyl moiety is a critical pharmacophore for H1 receptor antagonists pharmacy180.com. In chlorcyclizine, one of the phenyl rings is substituted with a chlorine atom. The nature and position of substituents on these aromatic rings can significantly influence the compound's activity.

The piperazine (B1678402) ring is a central component of chlorcyclizine's structure and plays a crucial role in its interaction with the H1 receptor. The terminal nitrogen of the piperazine ring should ideally be a tertiary amine for maximal antihistaminic activity pharmacy180.comramauniversity.ac.in. This nitrogen atom can be part of a heterocyclic ring, as is the case with chlorcyclizine, and still retain high activity pharmacy180.comramauniversity.ac.in.

Influence of Chirality on Activity and Selectivity

In the context of its therapeutic applications, particularly as an antiviral agent, the chirality of chlorcyclizine and its derivatives has been investigated to determine its impact on biological activity and selectivity. nih.gov Chirality refers to the spatial arrangement of a molecule and its mirror image; molecules that are non-superimposable mirror images of each other are called enantiomers. eurekalert.org

Structure-activity relationship (SAR) studies on a series of chlorcyclizine analogues revealed that the chiral configuration does not have a major effect on their anti-Hepatitis C Virus (HCV) activity or selectivity. nih.gov Researchers synthesized and tested pairs of enantiomers for several derivatives. The results consistently showed that the (R)- and (S)-enantiomers, as well as the racemic mixture (a 1:1 mixture of both enantiomers), exhibited comparable efficacy. nih.gov

For example, the enantiomers of compounds such as 1, 2, 10, 11, 12, 13, 15, 20, and 21 all demonstrated similar half-maximal effective concentrations (EC50) and half-maximal cytotoxic concentrations (CC50). nih.gov This suggests that the specific three-dimensional orientation at the chiral center of the chlorcyclizine scaffold is not a critical determinant for its interaction with the molecular target responsible for its anti-HCV effect. nih.gov This finding was significant in the drug development process, as it allowed for the focus to be shifted toward developing nonchiral (achiral) analogues, simplifying synthesis and potentially reducing costs. acs.org

Table 1: Comparison of Anti-HCV Activity for Chiral Enantiomers and Racemates

Compound Configuration Anti-HCV EC50 (nM) Cytotoxicity CC50 (µM) Selectivity Index (SI = CC50/EC50)
2 (Chlorcyclizine) Racemic 32 >100 >3125
(S)-2 S-enantiomer 32 >100 >3125
(R)-2 R-enantiomer 39 >100 >2564
10 Racemic 41 >100 >2439
(S)-10 S-enantiomer 34 >100 >2941
(R)-10 R-enantiomer 49 >100 >2041

Source: Adapted from He, S. et al. (2016). nih.gov

Design of Derivatives with Reduced CNS Penetration

Chlorcyclizine is a first-generation antihistamine, a class of drugs known for its ability to cross the blood-brain barrier (BBB) and cause central nervous system (CNS) side effects such as drowsiness and dizziness. nih.govacs.org This CNS penetration is a significant liability when repurposing the compound for non-CNS targets, such as viral infections. nih.gov Therefore, a key objective in the optimization of chlorcyclizine derivatives has been to modulate their physicochemical properties to reduce their ability to enter the brain. nih.gov

The primary strategy employed to achieve this involves increasing the molecule's polarity and molecular weight. nih.gov Properties that favor CNS penetration include low molecular weight, low polar surface area, and high lipophilicity. nih.govresearchgate.net To design derivatives with reduced CNS exposure, researchers introduced oligoethylene glycol side chains onto the piperazine ring of the chlorcyclizine scaffold. nih.govacs.org

This structural modification was intended to:

Increase Molecular Weight: Larger molecules generally exhibit lower passive diffusion across the BBB. nih.gov

Increase Total Polar Surface Area (TPSA): The addition of oxygen atoms in the glycol chain increases the TPSA, making the molecule more hydrophilic and less likely to partition into the lipid-rich environment of the BBB. nih.gov

Increase Solubility: Enhanced water solubility can also contribute to lower brain penetration. nih.gov

Increase the Number of Rotatable Bonds: This can also influence the molecule's ability to adopt conformations suitable for crossing the BBB. nih.gov

Optimization for Specific Therapeutic Applications (e.g., Anti-HCV Potency)

A significant focus of medicinal chemistry efforts has been the optimization of the chlorcyclizine scaffold to enhance its potency against the Hepatitis C virus (HCV). nih.gov The original compound, identified through high-throughput screening, showed promising in vitro and in vivo activity, inhibiting the entry stage of the HCV lifecycle. nih.gov The goal of subsequent SAR studies was to improve its antiviral efficacy, selectivity, and pharmacokinetic properties. nih.gov

Several key structural modifications were explored:

Generation of Nonchiral Leads: As chirality was found to have little effect on activity, efforts were directed toward achiral analogues to simplify synthesis. nih.gov A notable success in this area was the introduction of a second para-chloro substituent on the second phenyl ring. This dual-chloro substitution, as seen in compound 30 , resulted in a nonchiral molecule with more potent anti-HCV activity compared to the parent monochloro compound. nih.govacs.org

Modification of the Piperazine Ring Side Chain: The side chain attached to the piperazine nitrogen was found to be a highly adaptable position for modification.

Introducing oligoethylene glycol chains not only aimed to reduce CNS penetration but also improved antiviral activity without compromising selectivity. nih.gov

Varying the length of aliphatic chains was also investigated. Chains with fewer than four carbons generally maintained low nanomolar activity, while longer chains led to a decrease in potency. nih.gov

Modifications to the Piperazine Core: Most structural changes to the piperazine ring itself were not well-tolerated. This suggests that the specific geometry and basicity (pKa value) of this core structure are crucial for the anti-HCV activity of the compound series. nih.gov

These optimization efforts led to the identification of several derivatives with significantly improved profiles. For example, the nonchiral lead compound 30 exhibited an EC50 of 17 nM, a nearly 2-fold improvement over the parent chlorcyclizine (EC50 = 32 nM). nih.gov Further modifications led to compounds with EC50 values below 10 nM and cytotoxicity selectivity indices greater than 2000, representing a substantial enhancement in therapeutic potential. figshare.com These optimized molecules serve as promising preclinical candidates for further development as host-targeting agents for HCV treatment. nih.govnih.gov

Table 2: Structure-Activity Relationship of Chlorcyclizine Derivatives Against HCV

Compound Key Structural Modification Anti-HCV EC50 (nM) Cytotoxicity CC50 (µM) Selectivity Index (SI)
Rac-2 (Chlorcyclizine) Parent Compound 32 >100 >3125
(S)-10 Ethyl group on piperazine N 34 >100 >2941
16 Cyclopentyl group on piperazine N 19 80.7 4247
30 Dual para-chloro substitution (nonchiral) 17 81.3 4782

Source: Adapted from He, S. et al. (2016). nih.gov

Analytical Methodologies for Chlorcyclizine Hydrochloride Research

Quantitative Enantiomeric Analysis (e.g., Capillary Electrophoresis)

The stereoisomeric composition of chlorcyclizine (B1668710) is a critical factor in its pharmacological activity. Capillary electrophoresis (CE) has emerged as a simple and rapid method for the quantitative enantiomeric analysis of chlorcyclizine and other piperazine (B1678402) antihistamines. nih.gov

A specific capillary zone electrophoresis method has been developed for the effective enantioseparation of chlorcyclizine. nih.gov This technique utilizes a chiral selector to differentiate between the enantiomers. Key parameters of this methodology include:

Chiral Selector : Sulfated beta-cyclodextrin (B164692) is employed as a chiral selector. nih.gov

Buffer System : The separation is performed in a glycine (B1666218) buffer. nih.gov

Detection : An ultra-violet detector is used to monitor the separated enantiomers. nih.gov

Internal Standard : To ensure accuracy, an achiral piperazine drug, such as cyclizine, can be used as an internal standard. nih.gov

This method allows for the quantification of individual enantiomers at concentrations as low as 10 micro mol L(-1) and boasts a short run time of less than 5 minutes. nih.gov The development of such methods is essential for understanding the pharmacological and toxicological profiles of the individual enantiomers of chlorcyclizine.

Table 1: Capillary Electrophoresis Method for Chlorcyclizine Enantiomeric Analysis

ParameterSpecification
Technique Capillary Zone Electrophoresis
Chiral Selector Sulfated beta-cyclodextrin
Buffer Glycine
Detection Ultra-Violet (UV) Detector
Internal Standard Cyclizine (achiral piperazine)
Lower Limit of Quantitation 10 micro mol L(-1)
Analysis Run Time < 5 minutes

In Vitro and In Vivo Pharmacokinetic Assays

Understanding the absorption, distribution, metabolism, and excretion (ADME) of chlorcyclizine hydrochloride is fundamental to evaluating its therapeutic efficacy and potential. Both in vitro and in vivo pharmacokinetic assays are employed to determine these properties.

In Vitro Assays:

In vitro models provide a controlled environment to study specific pharmacokinetic parameters. For chlorcyclizine, these assays often involve subcellular fractions like liver microsomes to investigate metabolic pathways. nih.govwuxiapptec.com Caco-2 cell lines are also utilized as an established in vitro model to screen for oral absorption and intestinal permeability. researchgate.net These assays help in the early stages of drug development to predict how a drug will behave in a living organism. researchgate.netnih.gov

In Vivo Assays:

In vivo studies are conducted in living organisms to provide a comprehensive understanding of a drug's pharmacokinetics. In the case of chlorcyclizine, pharmacokinetic properties have been evaluated in mice. nih.gov These studies involve administering the compound and subsequently measuring its concentration in plasma and various tissues, such as the liver and brain, over time using techniques like liquid chromatography-mass spectrometry (LC-MS) analysis. nih.gov

Human pharmacokinetic data for chlorcyclizine is also available. Following a single oral dose of 2 mg/kg in human subjects, average peak plasma concentrations of approximately 0.05 mg/L for the unchanged drug and 0.03 mg/L for its metabolite, norchlorcyclizine, were observed within 5 hours. drugbank.com After repeated oral administration, plasma concentrations of norchlorcyclizine were detectable even 10 days after cessation of treatment, indicating a long half-life. drugbank.com

Table 2: Human Pharmacokinetic Parameters of Chlorcyclizine

ParameterValueTime to Peak (Tmax)
Peak Plasma Concentration (Chlorcyclizine) ~0.05 mg/L5 hours
Peak Plasma Concentration (Norchlorcyclizine) ~0.03 mg/L5 hours

Cell-Based High-Throughput Screening (HTS) Platforms for Drug Discovery

High-throughput screening (HTS) is a critical tool in modern drug discovery, enabling the rapid testing of large numbers of compounds. nih.gov Cell-based HTS assays are particularly valuable as they provide biologically relevant information and are used in more than half of all high-throughput drug screenings. researchgate.netsemanticscholar.org These platforms are instrumental in identifying new therapeutic applications for existing drugs, a process known as drug repurposing.

For instance, HTS was instrumental in identifying chlorcyclizine as a potent inhibitor of the hepatitis C virus (HCV). nih.gov In such screening campaigns, libraries of compounds are tested for their ability to inhibit a specific cellular process, such as viral entry or replication. The process typically involves:

Assay Development : Creating a robust and reproducible cell-based assay in a miniaturized format (e.g., 96- or 384-well plates). nih.gov

Primary Screening : Testing a large library of compounds to identify initial "hits."

Secondary Screening and Target Identification : Further validating the initial hits and identifying their mechanism of action. nih.gov

The success of these platforms relies on automation, robotics, sensitive detectors, and sophisticated data-processing software to manage the large volumes of data generated. nih.gov

Microsomal Stability Assays for Metabolic Evaluation

Microsomal stability assays are a key in vitro tool used to assess the metabolic stability of a compound. slideshare.net These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.comslideshare.netcreative-bioarray.com

The primary purpose of a microsomal stability assay is to determine the rate at which a compound is metabolized, which helps in predicting its in vivo clearance and half-life. slideshare.netnih.gov The general procedure involves incubating the test compound with liver microsomes and necessary cofactors (like NADPH) and measuring the decrease in the parent compound's concentration over time. slideshare.netnih.gov

In studies involving chlorcyclizine, microsomal stability assays have been performed using both human and mouse liver microsomes. nih.gov These studies revealed that chlorcyclizine and its primary metabolite, norchlorcyclizine, exhibit long half-lives when incubated with human microsomes. nih.gov Such data is crucial for understanding interspecies differences in drug metabolism and for extrapolating preclinical findings to humans. slideshare.net

Table 3: Microsomal Stability of Chlorcyclizine and Norchlorcyclizine

CompoundMicrosome SourceHalf-life (T1/2)
Chlorcyclizine Human> 100 min
Norchlorcyclizine Human> 100 min

Techniques for Assessing Receptor Binding and Functional Antagonism

Chlorcyclizine is classified as a first-generation antihistamine that acts as an antagonist at the histamine (B1213489) H1 receptor. drugbank.comnih.gov Understanding the interaction of chlorcyclizine with its molecular target is essential for defining its mechanism of action. This is achieved through receptor binding assays and functional antagonism studies.

Receptor Binding Assays:

These assays are designed to directly measure the affinity of a ligand (in this case, chlorcyclizine) for its receptor. nih.gov Typically, these assays involve:

A source of the receptor (e.g., cell membranes expressing the H1 receptor).

A radiolabeled or fluorescently labeled ligand that is known to bind to the receptor.

The unlabeled test compound (chlorcyclizine).

By measuring the displacement of the labeled ligand by chlorcyclizine, the binding affinity (often expressed as the Ki or IC50 value) can be determined. nih.gov

Functional Antagonism Assays:

Functional assays go a step further than binding assays by measuring the biological response resulting from the drug-receptor interaction. rsc.orgnih.gov To assess the antagonistic activity of chlorcyclizine, a functional assay would typically involve:

Stimulating cells expressing the H1 receptor with a known agonist (e.g., histamine).

Measuring a specific cellular response (e.g., calcium influx, release of a second messenger).

Adding chlorcyclizine to determine its ability to inhibit the agonist-induced response.

The results of these assays confirm that chlorcyclizine acts as an antagonist, blocking the action of histamine at the H1 receptor. drugbank.com

Future Directions and Emerging Research Avenues

Development of Next-Generation Chlorcyclizine (B1668710) Derivatives with Enhanced Therapeutic Profiles

The repurposing of chlorcyclizine as an antiviral agent, particularly against the Hepatitis C virus (HCV), has spurred the development of novel derivatives with improved therapeutic properties. nih.govwikipedia.org Structure-activity relationship (SAR) studies have been instrumental in optimizing the chlorcyclizine scaffold to enhance its anti-HCV potency, modulate its physicochemical properties to potentially reduce central nervous system exposure, and minimize or eliminate its original antihistamine activity. nih.gov

Key modifications have focused on several aspects of the molecule. For instance, creating non-chiral analogues has been a goal to simplify synthesis and pharmacological evaluation. nih.gov Researchers have also discovered that dual para-chloro substitution on the aromatic rings can lead to more potent non-chiral derivatives. Furthermore, the introduction of an oligoethylene glycol side chain off the piperazine (B1678402) ring nitrogen has been shown to improve antiviral activity without compromising selectivity. nih.gov These optimized molecules are being investigated as potential preclinical candidates for treating HCV infection and as tools to better understand the virus's pathogenesis. nih.gov

Interactive Table:

Exploration of Novel Molecular Targets beyond H1 and Muscarinic Receptors

While chlorcyclizine is a known H1 receptor antagonist with some anticholinergic properties, its antiviral effects appear to be independent of these activities. nih.gov Research indicates that the anti-HCV activity of chlorcyclizine is not linked to its antihistamine function, as its primary metabolite, nor-chlorcyclizine, which has minimal antihistamine activity, retains potent anti-HCV effects. nih.gov This has prompted investigations into novel molecular targets responsible for its therapeutic actions in other diseases.

In the context of HCV, chlorcyclizine is thought to inhibit an early stage of the viral life cycle, likely targeting the entry of the virus into host cells. nih.govwikipedia.org The precise host or viral factor that chlorcyclizine interacts with to exert this effect is an active area of research. Identifying these novel targets is crucial for understanding its mechanism of action and for the rational design of more potent and specific derivatives.

Translational Research from Preclinical Models to Human Studies for Repurposed Indications

The journey of chlorcyclizine from a common antihistamine to a potential antiviral therapeutic exemplifies the power of drug repurposing. This transition has been underpinned by a systematic process of translational research, moving from initial laboratory findings to clinical evaluation in humans.

Preclinical studies demonstrated that chlorcyclizine could inhibit HCV infection in human hepatoma cells and, importantly, in primary human hepatocytes. nih.govwikipedia.org Its efficacy was then confirmed in vivo using chimeric mice with humanized livers, where it significantly inhibited infection by HCV genotypes 1b and 2a without the emergence of drug resistance. nih.govnih.gov These promising preclinical results paved the way for human trials. A proof-of-concept clinical trial was conducted to evaluate the antiviral effects and safety of chlorcyclizine, both alone and in combination with ribavirin (B1680618), in patients with chronic HCV. The findings from this initial human study are crucial for determining the future clinical development of chlorcyclizine or its more potent derivatives for this repurposed indication.

Investigation of Chlorcyclizine Hydrochloride in Combination Therapies for Complex Diseases

A significant area of emerging research is the use of this compound in combination with other drugs to treat complex diseases like HCV. In vitro studies have shown that the antiviral effect of chlorcyclizine is synergistic with a range of other anti-HCV agents. nih.gov This suggests that chlorcyclizine could be a valuable component of combination therapy, potentially leading to more effective treatment regimens, reducing the likelihood of drug resistance, and possibly allowing for lower doses of other potent antiviral drugs, thereby minimizing their side effects.

The synergistic effects have been observed with direct-acting antivirals and other classes of anti-HCV drugs. This broad synergy highlights its potential to be integrated into various therapeutic strategies for hepatitis C. nih.gov

Interactive Table:

Pharmacogenomic Studies to Predict Individual Responses and Adverse Effects

Pharmacogenomics, the study of how genes affect a person's response to drugs, is a rapidly growing field that holds the promise of personalized medicine. nih.gov For first-generation antihistamines like chlorcyclizine, there is significant interindividual variability in both efficacy and the presentation of adverse effects, such as drowsiness and anticholinergic symptoms. patsnap.compicmonic.com This variability is, in part, due to genetic polymorphisms in genes encoding drug-metabolizing enzymes, transporters, and receptors. nih.gov

While specific pharmacogenomic studies on this compound are currently limited, this represents a critical future research avenue. The metabolism of many first-generation antihistamines is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP2D6. nih.govnih.gov Genetic variations in the CYP2D6 gene are well-known to result in different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers), which can significantly impact drug clearance and lead to either adverse effects or therapeutic failure. nih.govfastercapital.com

Future pharmacogenomic studies on chlorcyclizine would likely focus on identifying genetic markers that can predict a patient's response to the drug and their susceptibility to side effects. Such research would contribute to the development of safer and more effective therapeutic strategies by allowing for dose adjustments or the selection of alternative medications based on an individual's genetic profile.

Q & A

Q. What experimental methodologies are recommended for evaluating Chlorcyclizine hydrochloride’s antiviral activity against RNA viruses?

this compound’s antiviral efficacy is typically quantified using in vitro assays measuring half-maximal effective concentration (EC50). For RNA viruses like HCV, researchers employ virus entry inhibition assays using pseudotyped particles or replicon systems. Dose-response curves are generated with concentrations ranging from 1 nM to 100 μM, with EC50 values calculated via nonlinear regression (e.g., 44 ± 11 nM for HCV) . Controls should include reference inhibitors (e.g., VGTI-A3, IC50: 25 nM) and cytotoxicity assays (e.g., MTT) to confirm selectivity .

Q. How should researchers design animal studies to assess this compound’s pharmacokinetics and toxicity?

For pharmacokinetic studies, administer this compound orally or intravenously in rodent models (e.g., Sprague-Dawley rats) at doses of 30–90 mg/kg. Plasma and tissue samples are collected at timed intervals (0–24 hr) and analyzed via LC-MS/MS to determine bioavailability and metabolism . Toxicity studies require gestational exposure (e.g., GDs 11–14 in rats) to evaluate teratogenicity, with endpoints including fetal weight, palate morphology, and maternal liver enzyme levels .

Q. What standard assays are used to validate this compound’s antihistaminic activity?

Histamine-induced bronchoconstriction assays in guinea pigs or isolated tracheal tissues are standard. This compound (1–10 mg/kg) is pre-administered, followed by histamine challenge (1–10 μg/kg). Efficacy is measured via spirometry or tension transducers, with comparisons to promethazine hydrochloride (duration: 12–18 hrs) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro antiviral potency and in vivo efficacy data?

Discrepancies may arise from differences in metabolic stability or tissue penetration. To address this, conduct hepatic microsome assays to assess metabolic clearance (e.g., CYP450 isoforms) and tissue distribution studies using radiolabeled this compound. For example, its EC50 against HCV (44 nM in vitro) may require dose adjustments in vivo due to plasma protein binding or rapid glucuronidation .

Q. What strategies optimize this compound’s therapeutic index in combination therapies?

Synergy studies with antiviral agents (e.g., ribavirin) or anti-inflammatory drugs (e.g., dexamethasone) can enhance efficacy. Use Chou-Talalay combination index (CI) analysis to quantify interactions. For dermatological applications (e.g., eczema), co-administration with topical corticosteroids (e.g., desonide cream) improves clinical scores (p < 0.05) by downregulating IL-6 and TNF-α .

Q. How should teratogenicity studies be designed to minimize false positives/negatives?

Use two species models (e.g., rats and rabbits) with staggered dosing windows (e.g., GDs 8–15). Include a positive control (e.g., thalidomide) and negative control (saline). Histopathological analysis of fetal craniofacial structures and maternal pharmacokinetic monitoring (e.g., placental transfer rates) are critical. The no-observed-adverse-effect level (NOAEL) for this compound in rats is 30 mg/kg .

Q. What analytical techniques validate this compound’s purity in reference standards?

HPLC-UV (λ = 254 nm) with a C18 column and mobile phase (acetonitrile:ammonium acetate buffer) is standard. Compare retention times and peak areas against certified reference materials (e.g., BP67, CAS 14362-31-3). For structural confirmation, use NMR (1H/13C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers model this compound’s dual pharmacological effects (sedation vs. convulsion)?

Employ dose-response modeling in murine models. At low doses (≤50 mg/kg), measure sedation via open-field tests or barbiturate sleep prolongation. At high doses (≥90 mg/kg), monitor convulsions using EEG or behavioral scoring. Pharmacodynamic models (e.g., Emax) can quantify the biphasic response .

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. plaque reduction for antiviral activity) .
  • Clinical Translation : For dermatological trials, use Eczema Area and Severity Index (EASI) scoring and serum AhR/cytokine levels as biomarkers .
  • Synthesis : this compound is synthesized via condensation of p-chlorobenzhydryl chloride with N-methylpiperazine, followed by HCl neutralization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorcyclizine Hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Chlorcyclizine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.